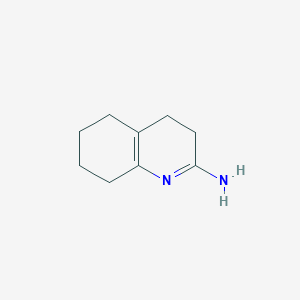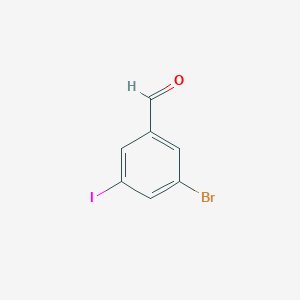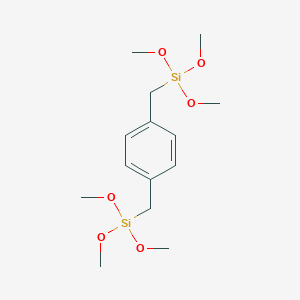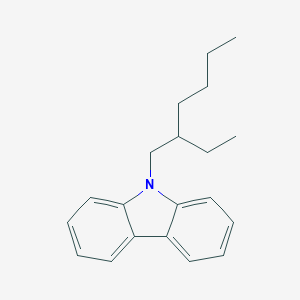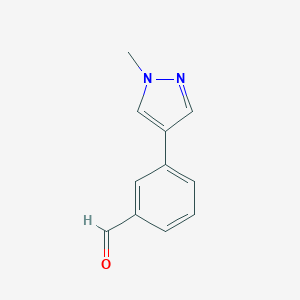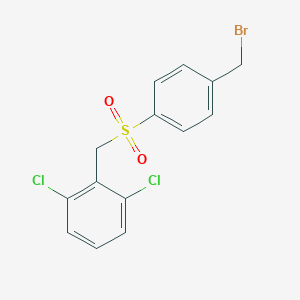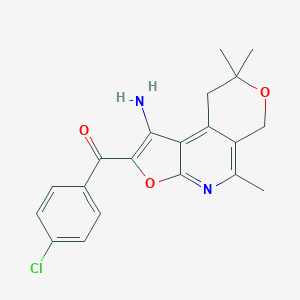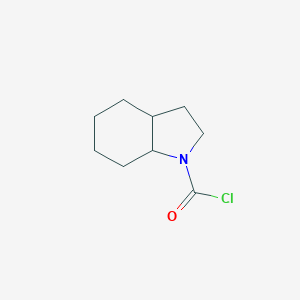
Octahydro-1H-indole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-indole-1-carbonyl chloride, also known as trichloroacetylindole or TCAI, is a synthetic organic compound that has been studied for its potential use in scientific research. TCAI belongs to a class of compounds known as indole derivatives, which have been shown to have a range of biological activities. In
Mécanisme D'action
The mechanism of action of TCAI is not well understood, but it is believed to act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymatic activity, protein-protein interactions, and other biological processes.
Biochemical and Physiological Effects
TCAI has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. TCAI has been shown to have low toxicity in vitro, but its effects in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TCAI in lab experiments is its ease of synthesis and availability. It can be synthesized in large quantities and purified to a high degree of purity. However, one limitation of using TCAI is its potential reactivity with biological molecules, which can lead to nonspecific effects and difficulty in interpreting experimental results.
Orientations Futures
For research on TCAI include the synthesis of novel indole derivatives with improved biological activity, the elucidation of its mechanism of action, and the exploration of its potential use in drug discovery and development. TCAI can also be used as a tool for the study of protein-protein interactions and other biological processes.
Méthodes De Synthèse
The synthesis of TCAI involves the reaction of indole with Octahydro-1H-indole-1-carbonyl chloridetyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of TCAI as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification by column chromatography.
Applications De Recherche Scientifique
TCAI has been studied for its potential use as a building block for the synthesis of novel indole derivatives with biological activity. Indole derivatives have been shown to have a range of biological activities, including anticancer, antiviral, and antimicrobial effects. TCAI can be used as a starting material for the synthesis of these compounds, which can then be screened for their biological activity.
Propriétés
| 178054-15-4 | |
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h7-8H,1-6H2 |
Clé InChI |
LEWYUUYUTMWBIB-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C(=O)Cl |
SMILES canonique |
C1CCC2C(C1)CCN2C(=O)Cl |
Synonymes |
1H-Indole-1-carbonyl chloride, octahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
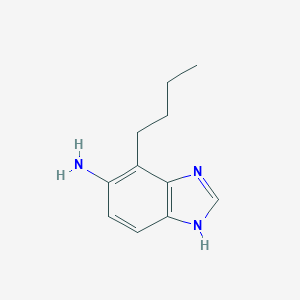

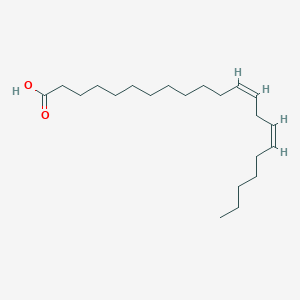
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
